Cas no 1005293-25-3 (4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide)

4-Fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydroquinoline core linked to a fluorinated benzene sulfonamide moiety and a thiophene-2-carbonyl group. This compound exhibits potential as an intermediate or pharmacophore in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonamide functionality and aromatic heterocyclic components. The fluorine and methyl substituents enhance its electronic and steric properties, which may influence binding affinity and metabolic stability. Its well-defined structure allows for precise modifications in drug discovery applications, making it a valuable candidate for targeted therapeutic research.
4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide structure
1005293-25-3 structure
Product Name:4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No:1005293-25-3
MF:C21H19FN2O3S2
MW:430.515566110611
CID:5508068
Update Time:2025-10-29

4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-fluoro-3-methyl-N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-6-quinolinyl]-
    • 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
    • Inchi: 1S/C21H19FN2O3S2/c1-14-12-17(7-8-18(14)22)29(26,27)23-16-6-9-19-15(13-16)4-2-10-24(19)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3
    • InChI Key: ANZPNLOXTAWXCV-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCCN3C(C2SC=CC=2)=O)(=O)=O)=CC=C(F)C(C)=C1

4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Pricemore >>

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4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Related Literature

Additional information on 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

4-Fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide: A Comprehensive Overview

4-Fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS No. 1005293-25-3) is a complex organic compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications and biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.

Chemical Structure and Synthesis

The molecular formula of 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is C20H18FNO4S2, with a molecular weight of approximately 407.43 g/mol. The compound features a benzene ring substituted with a fluoro and methyl group at the 4 and 3 positions, respectively. The sulfonamide moiety is attached to the benzene ring at the 1 position. The quinoline ring is part of a tetrahydroquinoline system, which is further functionalized with a thiophene carbonyl group at the 1 position.

The synthesis of this compound typically involves multi-step reactions. One common approach starts with the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction or a similar cyclization process. The thiophene carbonyl group can be introduced via an acylation reaction. The final step involves the sulfonation of the benzene ring and subsequent amide formation to complete the structure. Recent advancements in synthetic methodologies have focused on improving yield and selectivity, as well as reducing environmental impact.

Biological Properties and Mechanisms of Action

4-Fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has been studied for its potential as an inhibitor of various biological targets. One of its key properties is its ability to modulate enzyme activity. For instance, it has been shown to inhibit certain kinases involved in signal transduction pathways, which are crucial for cell growth and survival. This property makes it a promising candidate for the development of anticancer drugs.

In addition to its kinase inhibitory activity, this compound has also demonstrated anti-inflammatory effects. Research has indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating the activity of nuclear factor-kappa B (NF-kB). This dual mechanism of action—targeting both kinases and inflammatory pathways—suggests that 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide could be effective in treating diseases characterized by both uncontrolled cell proliferation and chronic inflammation.

Clinical Applications and Research Developments

The therapeutic potential of 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has been explored in various preclinical studies. In cancer research, this compound has shown promising results in inhibiting tumor growth in vitro and in vivo. Studies have demonstrated its efficacy against different types of cancer cells, including breast cancer, lung cancer, and colorectal cancer. The compound's ability to induce apoptosis and cell cycle arrest further supports its potential as an anticancer agent.

Beyond cancer therapy, there is growing interest in using this compound for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical models have shown that it can effectively reduce inflammation and tissue damage associated with these conditions. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.

Safety Profile and Future Directions

The safety profile of 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have indicated that it is generally well-tolerated at therapeutic doses. However, like any new drug candidate, further research is needed to fully understand its long-term safety profile.

In conclusion, 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-y]benzene-1-sulfonamide (CAS No. 1005293-25-3) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and multifaceted mechanisms of action make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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